molecular formula C21H21N7OS B610478 Ribocil-C CAS No. 1825355-56-3

Ribocil-C

Cat. No. B610478
M. Wt: 419.507
InChI Key: UVDVCDUBJWYRJW-HNNXBMFYSA-N
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Description

Ribocil-C is a potent inhibitor of bacterial riboflavin riboswitches . Riboswitches are cis regulatory elements present in non-coding RNA that specifically bind to natural ligands to regulate gene expression .


Synthesis Analysis

The synthesis of Ribocil-C involves the creation of libraries based on RNA binding scaffolds. This process allows for the revelation of general principles in small molecule recognition and the ability to ask precise chemical questions about drivers of affinity and selectivity .


Molecular Structure Analysis

Ribocil-C has a chemical formula of C21H21N7OS and a molecular weight of 419.50 g/mol . It is structurally distinct from FMN .


Chemical Reactions Analysis

Ribocil-C functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth . The binding modes of its iso-mers are very similar, raising questions as to why ribocil-B (S-isomer) is a tight binder to the FMN riboswitch and ribocil-A (R-isomer) does not similarly interact .


Physical And Chemical Properties Analysis

Ribocil-C is a solid substance with a solubility of 12.5 mg/mL in DMSO . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Antibacterial Effects : Ribocil-C is identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, crucial for controlling the expression of riboflavin (vitamin B2) biosynthesis in bacteria like Escherichia coli. Its application extends to inhibiting medically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Ribocil-C and another compound, roseoflavin, have been shown to specifically inhibit dual FMN riboswitches, which control both riboflavin biosynthesis and uptake processes, essential for MRSA growth and pathogenesis (Wang et al., 2017).

  • Riboswitch Targeting : Ribocil-C functions as a structurally distinct synthetic mimic of the natural ligand, flavin mononucleotide, for the FMN riboswitch. It represses riboswitch-mediated ribB gene expression and inhibits bacterial growth both in vitro and in vivo (Howe et al., 2016).

  • Mechanism of Action : Ribocil-C has been discovered and characterized as a selective chemical modulator of bacterial riboflavin riboswitches. It acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated ribB gene expression and inhibit bacterial cell growth (Howe et al., 2015).

  • Dual Targeting in Gram-Positive Pathogens : In the context of Gram-positive pathogens like MRSA, ribocil-C, in conjunction with roseoflavin, targets two autonomous riboswitches simultaneously, thereby inhibiting de novo synthesis and uptake of riboflavin (Krajewski et al., 2017).

  • Riboswitch Binding Studies : Affinity-selection mass spectrometry (AS-MS) has been used to identify novel compounds that target the FMN riboswitch, with ribocil serving as a case study for this approach. This demonstrates that non-coding RNA elements like riboswitches can be targeted by small molecules with diverse chemical structures (Rizvi et al., 2018).

  • Conversion for Gram-Negative Bacteria : Ribocil C has been modified to increase its accumulation in Gram-negative bacteria, enabling its effectiveness against these pathogens in vivo. This represents a significant step in the development of FMN riboswitch binders against Gram-negative bacteria (Motika et al., 2020).

properties

IUPAC Name

2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVCDUBJWYRJW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribocil-C

Citations

For This Compound
10
Citations
H Wang, PA Mann, L Xiao, C Gill, AM Galgoci… - Cell chemical …, 2017 - cell.com
… Recently, we identified ribocil-C, a highly selective inhibitor … of the antibacterial effects of ribocil-C as well as of roseoflavin … pharmacological evidence that ribocil-C and RoF specifically …
Number of citations: 76 www.cell.com
JA Howe, L Xiao, TO Fischmann, H Wang, H Tang… - RNA biology, 2016 - Taylor & Francis
… Binding of FMN and ribocil-B, and ribocil-C to wild-type and … ribocil B (red squares), and ribocil C (green triangles) to the FMN … Further resolution of the enantiomers led to ribocil-C which …
Number of citations: 60 www.tandfonline.com
SE Motika, RJ Ulrich, EJ Geddes, HY Lee… - Journal of the …, 2020 - ACS Publications
… Ribocil C-PA markedly outperforms Ribocil C in these susceptibility studies (Figure 4). … As reinforced with this conversion of Ribocil C to Ribocil C-PA, the existence of structural data (…
Number of citations: 46 pubs.acs.org
JA Howe, H Wang, TO Fischmann, CJ Balibar, L Xiao… - Nature, 2015 - nature.com
… analogue of ribocil named ribocil-C that is mechanistically … -dose ribocil-C-treated groups (30 mg kg −1 ribocil-C) ranged … ribocil-C treatment groups (60 and 120 mg kg −1 ribocil-C) …
Number of citations: 348 www.nature.com
JT Baca - Science Translational Medicine, 2020 - science.org
… to generate new classes of Ribocil C derivatives and … Ribocil C-PA increased survival in septic mice injected with a multidrug resistant strain of E. coli compared to unmodified Ribocil C. …
Number of citations: 2 www.science.org
D Trauner, KP Ruehmann - Synfacts, 2020 - thieme-connect.com
Significance: The antibiotic Ribocil C binds the bacterial flavin mononucleotide (FMN) riboswitch. The resulting repression of gene expression leads to flavin starvation and ultimately …
Number of citations: 0 www.thieme-connect.com
SS Krajewski, D Ignatov, J Johansson - Cell Chemical Biology, 2017 - cell.com
… Direct targeting of the FMN riboswitch by roseoflavin and ribocil-C was further supported … ribocil-C demonstrated exclusive targeting of both FMN riboswitches in vivo, although ribocil-C …
Number of citations: 7 www.cell.com
V Panchal, R Brenk - 2021 - pdfs.semanticscholar.org
… ) than ribocil C (minimum inhibitory concentration MIC > 64 µg/mL). Encouragingly, ribocil C-… Unfortunately, both ribocil C and ribocil C-PA led to a high frequency of resistance (FOR) in …
Number of citations: 1 pdfs.semanticscholar.org
KA Muñoz, PJ Hergenrother - Accounts of chemical research, 2021 - ACS Publications
… for Ribocil C was attributed to low cellular accumulation. As such, the optimization of Ribocil C … that the clinical isolates were markedly more susceptible to Ribocil C-PA than to Ribocil C. …
Number of citations: 38 pubs.acs.org
NF Rizvi, JA Howe, A Nahvi, DJ Klein… - ACS chemical …, 2018 - ACS Publications
… (B) Affinities of FMN, roseoflavin, ribocil, and ribocil-C to the FMN riboswitch, as determined … (18,27,32,33) (C) FMN competition experiment with roseoflavin, ribocil, and ribocil-C for …
Number of citations: 78 pubs.acs.org

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